molecular formula C8H4ClN3 B15201227 8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile

8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile

Katalognummer: B15201227
Molekulargewicht: 177.59 g/mol
InChI-Schlüssel: RRIBPDZBHJSZKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug discovery and development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile can be synthesized through a two-step one-pot method. The process involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to produce intermediates, which are then condensed with active electrophiles such as bromoacetonitrile . This method provides a simple and practical approach to synthesizing 3-substituted imidazo[1,2-a]pyridines in moderate to high yields.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced products, respectively.

Wissenschaftliche Forschungsanwendungen

8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro and carbonitrile groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile
  • 8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile

Uniqueness

8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions and biological assays .

Eigenschaften

Molekularformel

C8H4ClN3

Molekulargewicht

177.59 g/mol

IUPAC-Name

8-chloroimidazo[1,2-a]pyridine-3-carbonitrile

InChI

InChI=1S/C8H4ClN3/c9-7-2-1-3-12-6(4-10)5-11-8(7)12/h1-3,5H

InChI-Schlüssel

RRIBPDZBHJSZKW-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=CN=C2C(=C1)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.